molecular formula C27H30O8 B11163356 dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Cat. No.: B11163356
M. Wt: 482.5 g/mol
InChI Key: UCFRDECPUOIGBX-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate typically involves the reaction of 2-oxo-4-phenyl-2H-chromene-5,7-diol with dibutyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydrochromene derivatives, and various substituted esters .

Scientific Research Applications

Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl 2,2’-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate
  • Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate
  • 2,2’-[(2-Oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Uniqueness

Dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is unique due to its specific substitution pattern and the presence of dibutyl ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H30O8

Molecular Weight

482.5 g/mol

IUPAC Name

butyl 2-[5-(2-butoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C27H30O8/c1-3-5-12-31-25(29)17-33-20-14-22(34-18-26(30)32-13-6-4-2)27-21(19-10-8-7-9-11-19)16-24(28)35-23(27)15-20/h7-11,14-16H,3-6,12-13,17-18H2,1-2H3

InChI Key

UCFRDECPUOIGBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCCCC

Origin of Product

United States

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